molecular formula C4H5ClN4O B3238047 3-Chloro-6-ethoxy-1,2,4,5-tetrazine CAS No. 1398304-97-6

3-Chloro-6-ethoxy-1,2,4,5-tetrazine

Cat. No.: B3238047
CAS No.: 1398304-97-6
M. Wt: 160.56 g/mol
InChI Key: HHWJDHVHMUGFCP-UHFFFAOYSA-N
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Description

3-Chloro-6-ethoxy-1,2,4,5-tetrazine is a chemical compound with the molecular formula C4H5ClN4O. It belongs to the class of tetrazines, which are heterocyclic compounds containing a ring of four nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-ethoxy-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-ethoxy-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 3-amino-6-ethoxy-1,2,4,5-tetrazine or 3-thio-6-ethoxy-1,2,4,5-tetrazine.

    Oxidation Products: Higher oxidation states of the tetrazine ring.

    Reduction Products: Reduced forms of the tetrazine ring.

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethoxy-1,2,4,5-tetrazine involves its ability to participate in various chemical reactions due to the presence of reactive sites on the tetrazine ring. The chlorine atom and the ethoxy group can be targeted by nucleophiles, leading to substitution reactions. The tetrazine ring itself can undergo redox reactions, altering its electronic properties and reactivity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-ethoxy-1,2,4,5-tetrazine is unique due to the combination of a chlorine atom and an ethoxy group on the tetrazine ring.

Properties

IUPAC Name

3-chloro-6-ethoxy-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c1-2-10-4-8-6-3(5)7-9-4/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWJDHVHMUGFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(N=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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